
Fluconazole D4 (bismethylene D4) 100 microg/mL in Acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluconazole D4 (bismethylene D4) 100 micrograms per milliliter in Acetone is a stable isotope-labeled compound. It is a deuterated form of Fluconazole, a triazole antifungal agent. The compound is used primarily in research and analytical applications to study the pharmacokinetics and metabolic pathways of Fluconazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole D4 involves the incorporation of deuterium atoms into the Fluconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves:
Deuterium Exchange Reactions: These reactions are carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Fluconazole D4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange reactions.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Formulation: The final product is formulated in acetone at a concentration of 100 micrograms per milliliter for research use.
化学反应分析
Types of Reactions
Fluconazole D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Fluconazole D4 into its reduced forms.
Substitution: The triazole ring in Fluconazole D4 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Fluconazole D4, as well as substituted triazole compounds.
科学研究应用
Fluconazole D4 is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Fluconazole.
Metabolic Pathway Analysis: To identify and quantify metabolites of Fluconazole in biological samples.
Drug Interaction Studies: To investigate potential interactions between Fluconazole and other drugs.
Environmental Analysis: To detect and quantify Fluconazole residues in environmental samples.
作用机制
Fluconazole D4 exerts its effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Fluconazole D4 disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis.
相似化合物的比较
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Voriconazole: A newer triazole antifungal with enhanced activity against resistant fungal strains.
Uniqueness
Fluconazole D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Fluconazole D4 an invaluable tool for researchers studying the behavior of Fluconazole in various biological systems.
属性
分子式 |
C13H12F2N6O |
|---|---|
分子量 |
310.30 g/mol |
IUPAC 名称 |
1,1-dideuterio-2-(2,3-dideuterio-4,6-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i1D,2D,4D2 |
InChI 键 |
RFHAOTPXVQNOHP-XZUIDYIYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C=C1F)F)C(CN2C=NC=N2)(C([2H])([2H])N3C=NC=N3)O)[2H] |
规范 SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
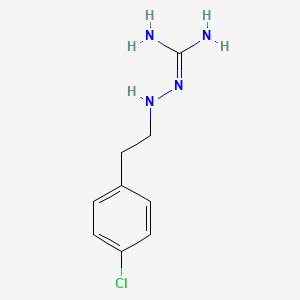

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
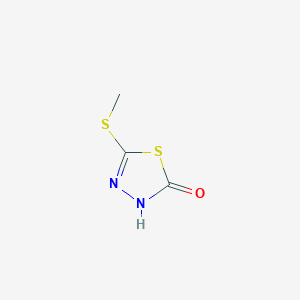
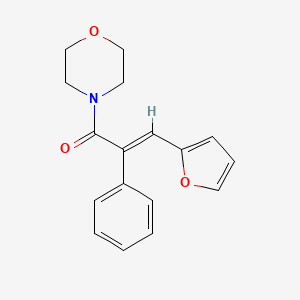
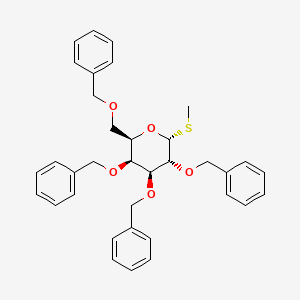
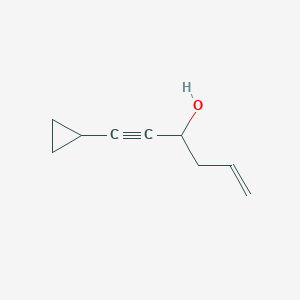

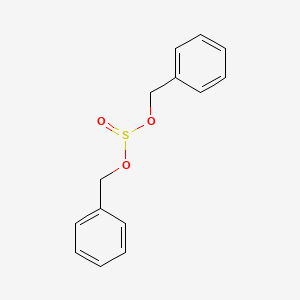
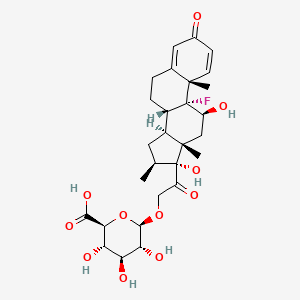
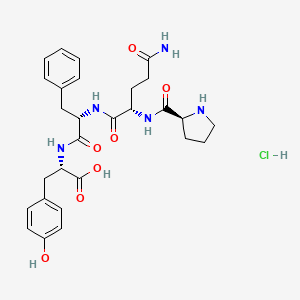
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
